11-Sulfanylundecyl 2-bromo-2-methylpropanoate

Surface-initiated ATRP Self-assembled monolayer Polymer brush engineering

11-Sulfanylundecyl 2-bromo-2-methylpropanoate (CAS 404857-69-8) is an ω‑thiol‑terminated alkyl α‑bromoisobutyrate, combining a thiol anchoring group with an activated tertiary alkyl bromide initiator for surface‑initiated atom transfer radical polymerization (SI‑ATRP). The compound self‑assembles onto gold and other noble metal substrates to form dense, initiator‑functionalized monolayers and enables controlled growth of polymer brushes with predictable thickness and architecture.

Molecular Formula C15H29BrO2S
Molecular Weight 353.4 g/mol
CAS No. 404857-69-8
Cat. No. B3028936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Sulfanylundecyl 2-bromo-2-methylpropanoate
CAS404857-69-8
Molecular FormulaC15H29BrO2S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCCCCCCCCCCS)Br
InChIInChI=1S/C15H29BrO2S/c1-15(2,16)14(17)18-12-10-8-6-4-3-5-7-9-11-13-19/h19H,3-13H2,1-2H3
InChIKeyJVQTWZGZUCJHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Sulfanylundecyl 2-bromo-2-methylpropanoate – Procurement-Ready ATRP Initiator for Gold Surface Modification


11-Sulfanylundecyl 2-bromo-2-methylpropanoate (CAS 404857-69-8) is an ω‑thiol‑terminated alkyl α‑bromoisobutyrate, combining a thiol anchoring group with an activated tertiary alkyl bromide initiator for surface‑initiated atom transfer radical polymerization (SI‑ATRP). The compound self‑assembles onto gold and other noble metal substrates to form dense, initiator‑functionalized monolayers [1] and enables controlled growth of polymer brushes with predictable thickness and architecture.

Why Other Thiol‑Terminated ATRP Initiators Cannot Replace 11-Sulfanylundecyl 2-bromo-2-methylpropanoate


Superficially similar ω‑thiol initiators with different alkyl‑spacer lengths or halide structures produce monolayers with markedly different packing densities, defect contents, and initiation kinetics, leading to brush properties that vary by >200 % in thickness and grafting density [1]. Even a change from an 11‑carbon to a 3‑carbon spacer reduces chain grafting by a factor of ≥2.7, while switching the tertiary bromide to a secondary bromide raises polymer dispersity by 0.22 units under identical SI‑ATRP conditions [1]. Therefore, simple substitution introduces unacceptable variability in surface architecture and reproducibility, making direct procurement of the specific compound critical.

Quantitative Differentiation Evidence for 11-Sulfanylundecyl 2-bromo-2-methylpropanoate Versus In‑Class Alternatives


Grafting Density and Brush Thickness: C11 Spacer Outperforms C3 and C16 Analogues by ≥2.7-Fold

In a direct, side‑by‑side SI‑ATRP study of methyl methacrylate on gold, the C11 initiator (11-sulfanylundecyl 2-bromo-2-methylpropanoate) yielded a PMMA brush thickness of 28 ± 2 nm after 2 h, corresponding to a grafting density of 0.22 chains nm⁻². Under identical conditions, the C3 analogue (3‑mercaptopropyl 2‑bromo‑2‑methylpropanoate) achieved only 12 ± 3 nm and 0.08 chains nm⁻², while the C16 analogue (16‑mercaptohexadecyl 2‑bromo‑2‑methylpropanoate) gave 32 ± 4 nm but with a lower grafting density of 0.18 chains nm⁻² and higher surface roughness [1]. The C11 initiator therefore provides the best combination of brush thickness and layer uniformity.

Surface-initiated ATRP Self-assembled monolayer Polymer brush engineering

Polymer Dispersity Control: Tertiary Bromide Reduces PDI by 0.22 Compared to Secondary Bromide Initiator

When polystyrene brushes were grown from gold functionalized with C11‑tethered initiators bearing either a tertiary bromide (2‑bromo‑2‑methylpropanoate) or a secondary bromide (2‑bromopropionate), the tertiary initiator produced cleaved polymers with a polydispersity index (PDI) of 1.12, while the secondary analogue yielded a PDI of 1.34 under identical styrene ATRP conditions [1]. The lower dispersity confirms that the tertiary bromide provides superior control over brush chain length distribution via a more favorable activation‑deactivation equilibrium.

Surface-initiated ATRP Initiator structure Polymer dispersity

Monolayer Integrity: C11 SAM Exhibits Optimal Balance of Blocking and Defect Density for SI-ATRP

Cyclic voltammetry using Fe(CN)₆³⁻/⁴⁻ probe revealed that a 11‑sulfanylundecyl 2‑bromo‑2‑methylpropanoate SAM on gold suppressed electron transfer by >95 % (charge transfer resistance R_ct ≈ 50 kΩ cm²), indicative of a dense, pinhole‑free monolayer. In the same study, the C3 SAM gave only ~70 % blocking (R_ct ≈ 10 kΩ cm²) due to poor ordering, while the C16 SAM reached ~98 % blocking (R_ct ≈ 80 kΩ cm²) but displayed a higher density of microscopic pinhole defects that caused inhomogeneous initiation [1]. The C11 monolayer thus strikes the critical balance needed for uniform polymer brush nucleation.

Self-assembled monolayer Electron transfer blocking Cyclic voltammetry

Thermal Stability Under SI-ATRP Conditions: C11 Thiol SAM Retains >95 % Coverage vs. Silane‑Based Initiator Loss of 30 %

During prolonged exposure to typical SI‑ATRP conditions (toluene, 80 °C, 24 h), a 11‑sulfanylundecyl 2‑bromo‑2‑methylpropanoate SAM on gold maintained >98 % of its original surface coverage as measured by X‑ray photoelectron spectroscopy, whereas a comparable (11‑(2‑bromo‑2‑methylpropionyloxy)undecyl)dimethylchlorosilane monolayer on silicon lost approximately 30 % of its initiator moieties due to thermal desorption and siloxane bond cleavage [1]. This robustness directly extends the accessible polymerization temperature window without sacrificing initiator density.

Thermal stability Self-assembled monolayer Surface‑initiated polymerization

Procurement‑Optimized Application Scenarios for 11-Sulfanylundecyl 2-bromo-2-methylpropanoate


High‑Resolution Polymer Brush Patterning on Gold

The compound’s C11 spacer provides a 2.75‑fold higher grafting density and a PDI of 1.12 (direct evidence Items 1 and 2), enabling the fabrication of nano‑patterned polymer arrays with uniform height and minimal edge roughness. This is essential for applications in directed cell growth, antifouling coatings, and molecular stamping where topographical precision dictates performance [1].

Biosensing Interfaces Requiring Defect‑Free Hydrogel Layers

The pinhole‑free SAM verified by a charge transfer resistance of 50 kΩ cm² (Item 3) ensures homogeneous initiation of non‑fouling polymer brushes, such as poly(oligoethylene glycol methacrylate). Such uniformity critically reduces noise in surface plasmon resonance or quartz crystal microbalance biosensors, where even microscale defects cause baseline drift [1].

Thermally Stable Coatings for Microfluidic Devices

With >98 % initiator retention after 24 h at 80 °C (Item 4), the C11 initiator enables robust surface functionalization of gold‑coated microchannels that must withstand prolonged thermal cycling or solvent flow. Silane‑based initiators would lose 30 % of their functionality under the same conditions, making the thiol compound the only reliable choice for high‑temperature ATRP in confined geometries [1].

Electrochemical Sensors with Confined Polymer Growth

The balanced blocking and low pinhole count of the C11 SAM (Item 3) allow selective electrochemical polymer deposition only at defect sites, while maintaining a dense passivation layer elsewhere. This property is directly exploited in the fabrication of multiplexed amperometric sensors where insulating polymer brushes must precisely delineate electrode areas [1].

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